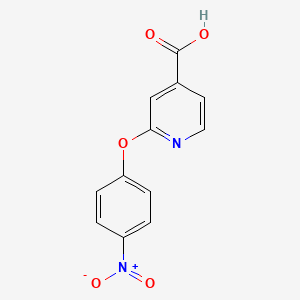

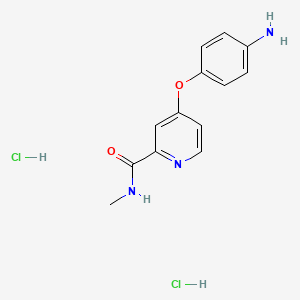

![molecular formula C7H5BrN2 B1526049 3-Bromoimidazo[1,5-a]pyridine CAS No. 1263057-86-8](/img/structure/B1526049.png)

3-Bromoimidazo[1,5-a]pyridine

Vue d'ensemble

Description

“3-Bromoimidazo[1,5-a]pyridine” is a chemical compound. It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C8H5BrN2O2 .

Synthesis Analysis

“3-Bromoimidazo[1,5-a]pyridine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Chemical Reactions Analysis

In the synthesis of “3-Bromoimidazo[1,5-a]pyridine”, there is a fierce competition between amidation and bromination . The iodine plays an extremely important role in this C–C bond cleavage reaction .

Applications De Recherche Scientifique

Synthesis and Characterization

3-Bromoimidazo[1,5-a]pyridine derivatives play a significant role in organic synthesis. Shibahara et al. (2009) detailed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using halogenation and metal-catalyzed cross-coupling reactions, which showed a wide variety of fluorescent emissions with improved quantum yields (Shibahara et al., 2009). Similarly, Achugatla et al. (2017) reported the synthesis and characterization of N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide derivatives, emphasizing their utility in forming new compounds characterized by various analytical techniques (Achugatla et al., 2017).

Photocatalytic Bromination

Lee et al. (2020) described the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source. This highlights the role of 3-Bromoimidazo[1,5-a]pyridine in photocatalytic systems, serving as a practical protocol for synthesizing various brominated compounds (Lee et al., 2020).

Optoelectronic Properties

Irfan et al. (2019) explored the optoelectronic and charge transfer properties of various imidazo[1,5-a]pyridine derivatives, including 3-Bromoimidazo[1,5-a]pyridine. They highlighted the potential of these compounds in organic semiconductor devices due to their efficient material properties (Irfan et al., 2019).

Magnetic Properties

Xu et al. (2008) synthesized a complex involving 3-Bromoimidazo[1,5-a]pyridine, which formed a four-spin system with Gd(III) ions. This study reveals the magnetic interactions in such complexes, which are valuable in understanding the magnetic properties of molecular materials (Xu et al., 2008).

Cross-Coupling Reactions

Tran et al. (2019) synthesized 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands from 3-Bromoimidazo[1,5-a]pyridine, showcasing its application in palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in forming ligands for chemical synthesis (Tran et al., 2019).

Safety And Hazards

“3-Bromoimidazo[1,5-a]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers

- "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines"

- "Biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents against breast cancer cells"

- "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents"

- "One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives"

Propriétés

IUPAC Name |

3-bromoimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUUZMVCNDSPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

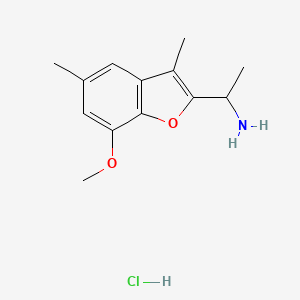

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)

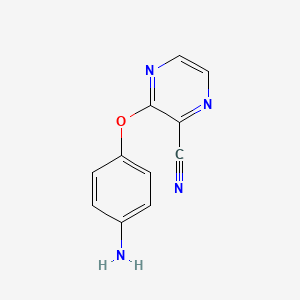

![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

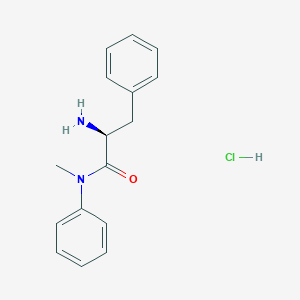

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)